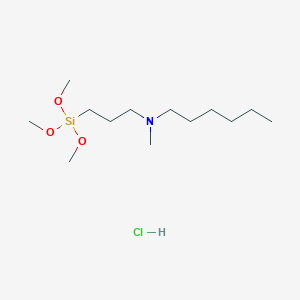![molecular formula C23H21NO2 B14275835 Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a fluorenyl group attached to a pyridinylmethyl moiety through an ethyl acetate linkage. Its distinct structure makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 9-(pyridin-4-ylmethyl)fluorene, which is then esterified with ethyl bromoacetate under basic conditions. The reaction proceeds as follows:
-
Preparation of 9-(pyridin-4-ylmethyl)fluorene
Starting Materials: Fluorene, pyridine-4-carboxaldehyde.
Reaction Conditions: The fluorene is reacted with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Outcome: Formation of 9-(pyridin-4-ylmethyl)fluorene.
-
Esterification
Starting Materials: 9-(pyridin-4-ylmethyl)fluorene, ethyl bromoacetate.
Reaction Conditions: The intermediate is reacted with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).
Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate exerts its effects depends on its application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can be compared with other fluorenyl and pyridinyl derivatives:
Ethyl 2-pyridylacetate: Lacks the fluorenyl group, making it less fluorescent and potentially less versatile in material science applications.
9-(Pyridin-4-ylmethyl)fluorene: Does not have the ester functionality, which limits its reactivity in esterification and related reactions.
Fluorenylmethyl acetate: Lacks the pyridinyl group, reducing its potential interactions with biological targets that recognize pyridine moieties.
The uniqueness of this compound lies in its combined structural features, which confer both fluorescence and reactivity, making it a valuable compound in multiple research domains.
Propriétés
Formule moléculaire |
C23H21NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate |
InChI |
InChI=1S/C23H21NO2/c1-2-26-22(25)16-23(15-17-11-13-24-14-12-17)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-14H,2,15-16H2,1H3 |
Clé InChI |
FFXKCPKCKGHZEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)





![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
